Hydroxy Famciclovir-d4
CAS No.:
Cat. No.: VC0204539
Molecular Formula: C₁₄H₁₅D₄N₅O₅
Molecular Weight: 341.36
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C₁₄H₁₅D₄N₅O₅ |
|---|---|
| Molecular Weight | 341.36 |
Introduction
Chemical Properties and Structure
Hydroxy Famciclovir-d4 possesses distinct chemical properties that differentiate it from the parent compound. Its molecular framework retains the essential structural elements of famciclovir while incorporating both hydroxylation and deuterium labeling.
Physical and Chemical Characteristics
The following table presents the key chemical properties of Hydroxy Famciclovir-d4:
| Property | Value |
|---|---|
| Chemical Formula | C₁₄D₄H₁₅N₅O₅ |
| Molecular Weight | 341.356 g/mol |
| CAS Number | 172645-79-3 |
| Physical Form | Neat |
| Product Category | Stable Isotope-Labeled Compound |
The compound features a molecular structure derived from the purine nucleoside analog framework of famciclovir, with strategic deuterium incorporation at four positions and the addition of a hydroxyl group .
Structural Comparison with Famciclovir
Famciclovir, the parent compound, is a synthetic acyclic purine analog derived from guanine. It serves as a prodrug that undergoes metabolism to form penciclovir, the active antiviral agent. In Hydroxy Famciclovir-d4, the incorporation of four deuterium atoms creates minimal structural changes while providing distinct mass spectrometric properties .
The hydroxyl group represents a significant modification from standard famciclovir, potentially reflecting an intermediate metabolic form or a specific derivative designed for research purposes. This hydroxylation likely occurs at one of the key positions involved in the metabolic conversion of famciclovir to its active form .
Deuteration: Purpose and Significance
General Principles of Deuterated Compounds
Deuterated compounds feature hydrogen atoms replaced by deuterium (²H), a stable isotope of hydrogen containing one proton and one neutron. This modification creates compounds with nearly identical chemical properties to their non-deuterated counterparts but with slightly different physical properties due to the isotope effect .
Benefits of Deuteration in Pharmaceutical Research
The incorporation of deuterium in Hydroxy Famciclovir-d4 serves several critical research functions:
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Enhanced metabolic stability - Deuterium-carbon bonds typically break more slowly than hydrogen-carbon bonds
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Improved mass spectrometric detection - The mass shift enables clear differentiation from non-deuterated molecules
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Use as internal standards in quantitative analysis - Providing reliable reference points in analytical measurements
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Metabolic pathway tracing - Helping researchers track the biotransformation of famciclovir
Relationship to Parent Compound (Famciclovir)
Overview of Famciclovir
Famciclovir is a prodrug of the antiviral penciclovir, with significantly improved oral bioavailability (approximately 77%) compared to penciclovir itself (about 5%). It undergoes extensive first-pass metabolism in the intestinal wall and liver, where deacetylation and oxidation occur to form penciclovir, the active metabolite .
Mechanism of Action
The antiviral activity of famciclovir derives from its conversion to penciclovir, which inhibits viral DNA synthesis. In virus-infected cells, viral thymidine kinase phosphorylates penciclovir to penciclovir monophosphate, which cellular kinases then convert to the active form, penciclovir triphosphate. This active metabolite competitively inhibits viral DNA polymerase, thereby disrupting viral replication .
Relevance of Hydroxylation to Metabolism
The hydroxylated form of famciclovir likely represents one of the intermediate metabolites in the conversion pathway from famciclovir to penciclovir. By creating a deuterated version of this hydroxylated intermediate, researchers can better track and understand the specific metabolic pathways and kinetics involved in famciclovir's biotransformation .
Research Applications
Analytical Chemistry Applications
Hydroxy Famciclovir-d4 serves as an invaluable internal standard for quantitative analysis of famciclovir and its metabolites in biological samples. The four deuterium atoms create a mass shift that allows clear differentiation from non-deuterated molecules during mass spectrometric analysis, enabling precise quantification without interference from the analyte of interest .
Pharmacokinetic Studies
In pharmacokinetic investigations, this deuterated compound helps researchers accurately trace the absorption, distribution, metabolism, and excretion profiles of famciclovir. The structural similarity ensures nearly identical behavior in biological systems, while the mass difference allows for differentiation during analysis .
Drug Metabolism Research
Understanding the metabolic pathways of famciclovir is crucial for optimizing its therapeutic efficacy. Hydroxy Famciclovir-d4 enables researchers to track specific hydroxylation steps in the metabolic cascade, providing insights into the enzymatic processes involved in converting famciclovir to its active form, penciclovir .
| Specification | Details |
|---|---|
| Product Code | TRC-H942587-25MG |
| Manufacturer | Toronto Research Chemicals (TRC) |
| Available Format | Neat |
| Typical Package Size | 25 mg |
| Storage Requirements | Protected from light and moisture |
| Recommended Use | Analytical reference standard |
These specifications ensure that researchers have access to high-quality, well-characterized material for their analytical and research needs .
Analytical Techniques Using Hydroxy Famciclovir-d4
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
LC-MS/MS represents the primary analytical technique utilizing Hydroxy Famciclovir-d4. The compound serves as an internal standard, compensating for variations in sample preparation, injection volume, and instrument response. The four deuterium atoms create a mass shift that allows clear differentiation from non-deuterated analytes while maintaining nearly identical chromatographic behavior.
Sample Preparation Methodologies
Effective analysis typically involves:
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Addition of Hydroxy Famciclovir-d4 to biological samples at a known concentration
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Sample extraction and clean-up procedures
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Chromatographic separation
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Selective detection using mass spectrometry
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Quantification based on response ratios between analyte and internal standard
This approach enables accurate quantification even in complex biological matrices such as plasma, urine, or tissue homogenates.
Comparative Properties with Standard Famciclovir
Understanding the differences between Hydroxy Famciclovir-d4 and standard famciclovir provides important context for research applications. While the hydroxylated, deuterated version maintains structural similarity to the parent compound, several key differences exist:
| Property | Standard Famciclovir | Hydroxy Famciclovir-d4 |
|---|---|---|
| Molecular Formula | C₁₄H₁₉N₅O₄ | C₁₄D₄H₁₅N₅O₅ |
| Molecular Weight | 321.33 g/mol | 341.356 g/mol |
| Primary Use | Therapeutic antiviral | Analytical reference standard |
| Metabolic Profile | Converts to penciclovir | Similar pathway with traceable differences |
| Mass Spectral Properties | Standard isotope pattern | +4 amu mass shift in key fragments |
These differences, while subtle in terms of chemical behavior, create significant analytical advantages that make Hydroxy Famciclovir-d4 valuable for pharmaceutical research .
Future Research Directions
The development and application of deuterated compounds like Hydroxy Famciclovir-d4 point toward several promising research directions:
Advanced Metabolite Identification
The availability of site-specific deuterated standards enables more precise identification of metabolic intermediates in the famciclovir pathway. This approach could reveal previously uncharacterized minor metabolites or alternative metabolic routes.
Improved Bioanalytical Methods
Ongoing refinement of analytical techniques using Hydroxy Famciclovir-d4 will likely lead to more sensitive, selective, and robust methods for quantifying famciclovir and its metabolites in biological samples. These methodological improvements support both research and clinical applications.
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